molecular formula C25H24ClNO B11676540 [8-chloro-4-(cyclohex-3-en-1-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl](phenyl)methanone

[8-chloro-4-(cyclohex-3-en-1-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl](phenyl)methanone

Cat. No.: B11676540
M. Wt: 389.9 g/mol
InChI Key: WYWUKAZFKPOTPP-UHFFFAOYSA-N
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Description

6-BENZOYL-8-CHLORO-4-(CYCLOHEX-3-EN-1-YL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a unique structure with a benzoyl group, a chlorine atom, and a cyclohexenyl group attached to a cyclopentaquinoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BENZOYL-8-CHLORO-4-(CYCLOHEX-3-EN-1-YL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting with a chlorinated quinoline derivative, the introduction of the benzoyl group can be achieved through Friedel-Crafts acylation. The cyclohexenyl group can be introduced via a Diels-Alder reaction, followed by dehydrogenation to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable catalysts, solvents, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

6-BENZOYL-8-CHLORO-4-(CYCLOHEX-3-EN-1-YL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzoyl, chlorine, or cyclohexenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydrogenated derivatives.

Scientific Research Applications

6-BENZOYL-8-CHLORO-4-(CYCLOHEX-3-EN-1-YL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity can be explored for potential therapeutic applications, such as antimicrobial or anticancer agents.

    Medicine: Its unique structure makes it a candidate for drug development and pharmacological studies.

    Industry: The compound can be used in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 6-BENZOYL-8-CHLORO-4-(CYCLOHEX-3-EN-1-YL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with a wide range of biological activities.

    Chloroquine: An antimalarial drug with a quinoline core.

    Camptothecin: A natural product with anticancer properties, featuring a quinoline moiety.

Uniqueness

6-BENZOYL-8-CHLORO-4-(CYCLOHEX-3-EN-1-YL)-3H,3AH,4H,5H,9BH-CYCLOPENTA[C]QUINOLINE is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C25H24ClNO

Molecular Weight

389.9 g/mol

IUPAC Name

(8-chloro-4-cyclohex-3-en-1-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-yl)-phenylmethanone

InChI

InChI=1S/C25H24ClNO/c26-18-14-21-19-12-7-13-20(19)23(16-8-3-1-4-9-16)27-24(21)22(15-18)25(28)17-10-5-2-6-11-17/h1-3,5-7,10-12,14-16,19-20,23,27H,4,8-9,13H2

InChI Key

WYWUKAZFKPOTPP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)C2C3CC=CC3C4=C(N2)C(=CC(=C4)Cl)C(=O)C5=CC=CC=C5

Origin of Product

United States

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